2-(Diphenylphosphoryl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(1H-pyrrol-2-yl)phosphine oxide is a compound that features a phosphine oxide group attached to a pyrrole ring and two phenyl groupsThe presence of both phosphorus and nitrogen atoms in its structure makes it a versatile ligand for coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl(1H-pyrrol-2-yl)phosphine oxide can be synthesized through the reaction of 2,4-dimethylpyrrole with chloro-diphenylphosphine, followed by an oxidation step. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The oxidation step can be carried out using hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
While specific industrial production methods for Diphenyl(1H-pyrrol-2-yl)phosphine oxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(1H-pyrrol-2-yl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxide.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Coordination: The compound can act as a ligand, coordinating to metal centers in catalytic complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Coordination: Metal salts such as palladium chloride or nickel acetate in the presence of a base.
Major Products Formed
Oxidation: Diphenyl(1H-pyrrol-2-yl)phosphine oxide.
Substitution: Various substituted phenyl derivatives.
Coordination: Metal-ligand complexes with potential catalytic activity.
Scientific Research Applications
Diphenyl(1H-pyrrol-2-yl)phosphine oxide has several scientific research applications:
Medicine: Investigated for its potential use in drug development, particularly in the design of metal-based drugs.
Mechanism of Action
The mechanism by which Diphenyl(1H-pyrrol-2-yl)phosphine oxide exerts its effects is primarily through its ability to act as a ligand, coordinating to metal centers. This coordination can alter the electronic properties of the metal, enhancing its catalytic activity. The compound’s structure allows it to participate in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine oxide: Similar in structure but lacks the pyrrole ring.
Diphenylphosphine oxide: Similar but without the pyrrole ring.
(3,5-dimethyl-1H-pyrrol-2-yl)diphenylphosphine oxide: A derivative with additional methyl groups on the pyrrole ring.
Uniqueness
Diphenyl(1H-pyrrol-2-yl)phosphine oxide is unique due to the presence of both a pyrrole ring and phosphine oxide group, which provides it with distinct electronic and steric properties. This makes it a versatile ligand for forming metal complexes with unique catalytic properties, distinguishing it from other similar compounds .
Properties
CAS No. |
62754-68-1 |
---|---|
Molecular Formula |
C16H14NOP |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
2-diphenylphosphoryl-1H-pyrrole |
InChI |
InChI=1S/C16H14NOP/c18-19(16-12-7-13-17-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H |
InChI Key |
ZHBBKBOJRLJYMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.